Cyanidine 3-O-glucoside

Vue d'ensemble

Description

Synthesis Analysis

C3G is synthesized through a biomimetic oxidation route from (+)-catechin, involving key intermediates such as the flav-3-en-3-ol glucoside, which is subsequently oxidized and deprotected to yield C3G (Kondo et al., 2006).

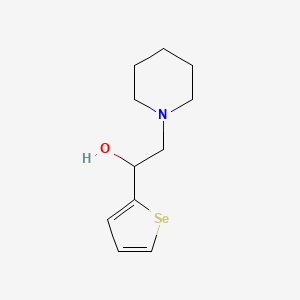

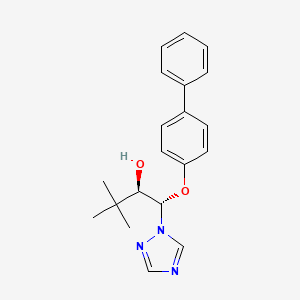

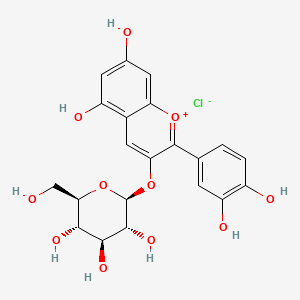

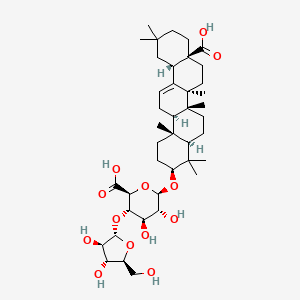

Molecular Structure Analysis

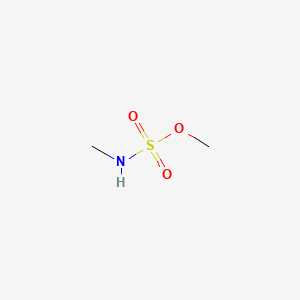

The molecular structure of C3G involves a core flavylium cation structure typical of anthocyanins, with a glucose molecule attached via a glycosidic bond at the 3-position of the C-ring. The structure's stability and color are pH-dependent, with variations between red, purple, and blue hues in acidic to neutral environments.

Chemical Reactions and Properties

C3G undergoes various chemical reactions, including enzymatic acylation which enhances its stability and antioxidant activity. Modification of C3G through transesterification with fatty acid esters has been shown to improve its thermostability, photostability, and biological effects (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of C3G, including solubility and stability, are influenced by its interactions with other molecules. Studies have shown that silk fibroin peptide can enhance the stability of C3G, suggesting potential for improved delivery and efficacy in food and pharmaceutical applications (Li et al., 2021).

Chemical Properties Analysis

The chemical properties of C3G, such as its antioxidant capacity, are a focus of interest due to their implications for health and disease prevention. The interaction of C3G with proteins like bovine serum albumin (BSA) has been studied, revealing insights into its bioavailability and potential therapeutic effects (Shi et al., 2014).

Applications De Recherche Scientifique

Analyse complète des applications du Cyanidine 3-O-glucoside

Le this compound (C3G) est un anthocyanine puissant avec une large gamme d'applications dans la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de six applications uniques du C3G, chacune dans son propre domaine scientifique.

Nanoencapsulation pour une meilleure biodisponibilité

Nanoencapsulation: est une technique utilisée pour améliorer la stabilité et la biodisponibilité du C3G. Ce processus consiste à encapsuler le C3G dans des nanovecteurs pour le protéger de la dégradation et faciliter son acheminement vers des sites spécifiques dans le corps . La biodisponibilité accrue est particulièrement bénéfique dans les applications alimentaires où les propriétés antioxydantes naturelles du C3G peuvent être préservées pendant le traitement et le stockage .

Nutraceutiques et compléments alimentaires

En tant que facteur nutrigenomique, le C3G influence l'expression des gènes liés au stress oxydatif, à l'inflammation et au métabolisme du glucose. Son inclusion dans les nutraceutiques et les compléments alimentaires peut contribuer à la gestion de maladies comme le diabète, grâce à sa capacité à améliorer le contrôle glycémique et la sensibilité à l'insuline .

Foodomique et effets sur la santé

Dans le domaine de la foodomique, le C3G a été étudié pour ses effets sur la santé, notamment la réparation de l'ADN, la gastroprotection, les propriétés anti-inflammatoires, anti-thrombotiques et chimiopréventives. Il montre également un potentiel pour protéger contre l'infection à Helicobacter pylori, les maladies liées à l'âge, le diabète de type 2, les maladies cardiovasculaires, le syndrome métabolique et le cancer oral .

Recherche biomédicale

Les propriétés bioactives du C3G en font un sujet d'intérêt en recherche biomédicale. Des études ont exploré son rôle dans la prévention et le traitement de diverses maladies en raison de ses activités antioxydantes, cardioprotectrices, anti-inflammatoires, neuroprotectrices, anticancéreuses, antidiabétiques et antithrombotiques .

Applications dans l'industrie cosmétique

L'industrie cosmétique tire parti des propriétés antioxydantes du C3G et de sa couleur vibrante. Il est utilisé dans les formulations pour protéger la peau du stress oxydatif et pour fournir une pigmentation naturelle. Les techniques de nanoencapsulation s'étendent également aux applications cosmétiques, assurant la stabilité et la libération contrôlée du C3G dans les produits de beauté .

Transformation et conservation des aliments

Dans la transformation et la conservation des aliments, le C3G sert de colorant naturel, offrant une alternative aux colorants synthétiques. Ses propriétés antioxydantes sont précieuses pour prolonger la durée de conservation des produits alimentaires et pour maintenir leur qualité nutritionnelle pendant le traitement .

Mécanisme D'action

Target of Action

C3G primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .

Mode of Action

Instead, it activates AMPK through the adiponectin receptor signaling pathway . This activation is demonstrated through adiponectin receptor gene knockdown experiments .

Biochemical Pathways

C3G suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK . It also increases cellular AMP levels in cultured hepatocytes . These effects collectively contribute to the activation of AMPK .

Pharmacokinetics

After intake, C3G can be metabolized (phases I, II) by oral epithelial cells, absorbed by the gastric epithelium (1%–10%), and undergo gut transformation (phase II & microbial metabolism), reaching the bloodstream (<1%) and urine (about 0.02%) in low amounts . In humans and Caco-2 cells, C3G’s major metabolites are protocatechuic acid and phloroglucinaldehyde, which are also subjected to entero-hepatic recycling .

Result of Action

C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The pH, light, temperature, and structure play a critical role in the color and stability of anthocyanins . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .

Safety and Hazards

C3G is generally considered safe, but like any substance, it should be handled with care. It is known to be toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazards information can be found in the referenced papers .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cyanidin 3-O-glucoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with adenosine monophosphate-activated protein kinase, a cellular energy sensor involved in metabolism and aging . Cyanidin 3-O-glucoside activates this enzyme through the adiponectin receptor signaling pathway, leading to the phosphorylation inactivation of coactivators such as CRTC2 and HDAC5 . Additionally, Cyanidin 3-O-glucoside interacts with synapse-associated proteins like synaptophysin and postsynaptic density protein-95, improving synaptic function and plasticity .

Cellular Effects

Cyanidin 3-O-glucoside exerts various effects on different cell types and cellular processes. It has been shown to reduce the levels of soluble and insoluble amyloid-beta peptides and decrease the protein expression of amyloid precursor protein, presenilin-1, and beta-secretase in the cortical and hippocampal regions . Cyanidin 3-O-glucoside also upregulates the expression of autophagy-related markers, such as LC3B-II, LAMP-1, TFEB, and PPAR-alpha, improving the autophagy of amyloid-beta plaques and neurofibrillary tangles . Furthermore, Cyanidin 3-O-glucoside influences cell signaling pathways by regulating the PI3K/Akt/GSK3beta signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Cyanidin 3-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyanidin 3-O-glucoside activates adenosine monophosphate-activated protein kinase through the adiponectin receptor signaling pathway, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes . It also induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells by increasing the expression levels of key markers such as P16, P21, and P53 . Additionally, Cyanidin 3-O-glucoside disassembles amyloid-beta fibrils by preferentially binding to the monomeric form of amyloid-beta peptide, leading to the disassembly of the pathogenic fibril .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanidin 3-O-glucoside change over time. The compound is known for its low stability and bioaccessibility, which can affect its efficacy and distribution in the human body . Strategies such as nano-encapsulation have been developed to enhance the bioavailability and controlled release of Cyanidin 3-O-glucoside . Long-term studies have shown that Cyanidin 3-O-glucoside can accumulate in tissues such as the brain, liver, and kidneys, providing sustained neuroprotective effects .

Dosage Effects in Animal Models

The effects of Cyanidin 3-O-glucoside vary with different dosages in animal models. In a study involving diabetic mice, Cyanidin 3-O-glucoside treatment significantly reduced fasting blood glucose levels and increased glycogen synthesis, which were associated with the upregulation of glucose transporter-1 expression in the liver . High doses of Cyanidin 3-O-glucoside may lead to toxic or adverse effects, such as oxidative stress and inflammation . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cyanidin 3-O-glucoside is involved in various metabolic pathways, including the regulation of energy metabolism and oxidative stress. It activates adenosine monophosphate-activated protein kinase, which plays a crucial role in cellular energy homeostasis . Cyanidin 3-O-glucoside also modulates the expression of genes involved in gluconeogenesis and lipogenesis, thereby influencing metabolic flux and metabolite levels . Additionally, Cyanidin 3-O-glucoside undergoes extensive first-passage metabolism, with its metabolites entering the bloodstream and exerting health benefits .

Transport and Distribution

Cyanidin 3-O-glucoside is transported and distributed within cells and tissues through various mechanisms. It is absorbed in its unmodified molecular form in the upper digestive tract and undergoes first-passage metabolism . The compound is then transported to different tissues, including the brain, liver, and kidneys . Nanoliposomes have been shown to enhance the absorption rate of Cyanidin 3-O-glucoside and improve its bioavailability by protecting it from degradation and facilitating its transport to specific locations .

Subcellular Localization

The subcellular localization of Cyanidin 3-O-glucoside plays a crucial role in its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Cyanidin 3-O-glucoside can modulate the activity of enzymes and proteins within these compartments, leading to changes in cellular processes such as gene expression and signal transduction . Additionally, Cyanidin 3-O-glucoside may undergo post-translational modifications that direct it to specific organelles, further influencing its function and efficacy .

Propriétés

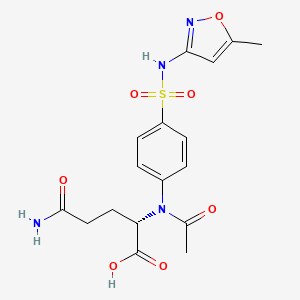

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNONATNXDQJF-UBNZBFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028798 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7084-24-4 | |

| Record name | Cyanidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7084-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-GLUCOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X15R84UEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)